Methyl 2-furoate

Catalog No.
S702380
CAS No.
611-13-2
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-furoate

CAS Number

611-13-2

Product Name

Methyl 2-furoate

IUPAC Name

methyl furan-2-carboxylate

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3

InChI Key

HDJLSECJEQSPKW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CO1

Solubility

insoluble to slightly soluble in water; soluble in oils
miscible (in ethanol)

Synonyms

2-Furoic Acid Methyl Ester; 2-(Methoxycarbonyl)furan; 5-(Methoxymethyl)-furoic Acid; Methyl 2-Furancarboxylate; Methyl 2-Furoate; Methyl 2-Furylcarboxylate; Methyl Pyromucate; Methyl α-Furoate; NSC 35551; Pyromucic Acid Methyl Ester

Canonical SMILES

COC(=O)C1=CC=CO1

Organic Synthesis

  • Precursor for Heterocyclic Compounds: Methyl 2-furoate serves as a building block for synthesizing various heterocyclic compounds, including cis-fused 5-oxofuro[2,3-b]furans and sesquiterpene lactones. These complex molecules possess diverse biological properties and potential applications in drug discovery [, ].

Food Science and Flavor Chemistry

  • Natural Flavoring Agent: Methyl 2-furoate is found naturally in various fruits like mangoes, kiwifruit, and papayas. Its characteristic fruity, winey aroma contributes to the overall flavor profile of these fruits [].
  • Flavoring Additive: Due to its pleasant aroma, methyl 2-furoate finds use as a flavoring additive in various food and beverage products, enhancing their sensory appeal [].

Other Research Areas

  • Biomarker and Metabolite Identification: Methyl 2-furoate has been identified as a potential biomarker in certain metabolic pathways. Its presence can aid in the identification of specific metabolic processes and potential disease states [].
  • Antimicrobial and Antifungal Properties: Some studies suggest that methyl 2-furoate may possess antimicrobial and antifungal properties, warranting further investigation for potential applications in food preservation and disease control [, ].

Methyl 2-furoate, also known as methyl furan-2-carboxylate, is an organic compound with the molecular formula C6H6O3C_6H_6O_3 and a molecular weight of approximately 126.11 g/mol. It is classified as a carboxylic ester and is structurally related to 2-furoic acid. The compound features a furan ring, which is a five-membered aromatic ring containing oxygen, and a carboxylate functional group, making it an important intermediate in organic synthesis and various

Methyl 2-furoate is considered a flammable liquid with a moderate flash point. It is recommended to handle it with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it in a laboratory setting.

Note

Further Research

While research on methyl 2-furoate is ongoing, there are areas where more information is needed. These include:

  • Investigating its potential toxicity and establishing safe handling procedures.
  • Exploring its applications as a flavoring agent or a biomarker for food consumption.
  • Studying its reactivity for the development of novel synthetic strategies.
Due to its functional groups:

  • Esterification: It can undergo hydrolysis to yield 2-furoic acid and methanol.
  • Transesterification: This reaction can occur with alcohols to form different esters.
  • Pyrolysis: Studies have shown that methyl 2-furoate can decompose at high temperatures (879-1107 K), producing various products that are significant in fuel applications .
  • Coupling Reactions: It serves as a substrate in palladium-catalyzed coupling reactions, providing an alternative to furan for synthesizing mono- or poly-arylated furans .

Methyl 2-furoate exhibits biological activity that has been explored in various studies. It has been reported in the context of natural products, particularly within species such as Actinidia chinensis (kiwifruit), indicating potential roles in flavor or fragrance profiles . Additionally, its derivatives and related compounds have shown antimicrobial properties, which may be relevant for pharmaceutical applications.

Several methods exist for synthesizing methyl 2-furoate:

  • Esterification of 2-Furoic Acid: Reacting 2-furoic acid with methanol in the presence of an acid catalyst.
  • Furan Derivatives: Starting from furan derivatives through carboxylation followed by esterification.
  • Chemical Transformations: Utilizing various reagents and conditions to convert simpler furan compounds into methyl 2-furoate .

Methyl 2-furoate has diverse applications:

  • Flavoring Agent: Used in the food industry for its pleasant aroma.
  • Fragrance Component: Employed in perfumes and cosmetics.
  • Chemical Intermediate: Utilized in the synthesis of pharmaceuticals and agrochemicals.
  • Fuel Additive: Investigated for its potential as a biodiesel component due to favorable combustion properties .

Interaction studies involving methyl 2-furoate focus on its behavior in various chemical environments. Kinetic modeling has been conducted to understand its pyrolysis, which is crucial for optimizing combustion processes in biodiesel applications. These studies provide insights into how methyl 2-furoate interacts with other compounds during thermal decomposition .

Methyl 2-furoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Aspects
Methyl Furan-3-carboxylateSimilar ester structureDifferent position of the carboxylate group
Ethyl 2-furoateEthyl ester instead of methylAltered volatility and solubility properties
Methyl Furan-4-carboxylateCarboxylate group at position fourDifferent reactivity and synthesis pathways
Methyl Thiophene-2-carboxylateContains sulfur instead of oxygenUnique electronic properties affecting reactivity

Methyl 2-furoate is unique due to its specific position of the carboxyl group on the furan ring, influencing its reactivity and applications compared to other similar compounds. Its role as a versatile intermediate makes it particularly valuable in organic synthesis and industrial applications .

Traditional Synthetic Routes

Traditional methods for methyl 2-furoate production primarily involve Fischer esterification of 2-furoic acid with methanol under acidic conditions. For example, sulfuric acid or hydrochloric acid catalyzes the reaction at elevated temperatures (60–100°C), achieving yields up to 95%. However, this method faces challenges in catalyst separation and environmental concerns due to corrosive byproducts.

An alternative route employs 2-furoyl chloride, synthesized via thionyl chloride treatment of 2-furoic acid, followed by methanolysis. This two-step process avoids harsh acids but introduces stoichiometric waste from chloride byproducts.

Catalytic Oxidative Esterification of Furfural

Furfural, a biomass-derived platform chemical, serves as a sustainable feedstock for methyl 2-furoate production via oxidative esterification. This one-step process combines oxidation and esterification, typically using molecular oxygen or air as oxidants.

Homogeneous Catalysis

Chinese Patent CN109574964A describes a homogeneous cobalt-based catalyst system operating at room temperature and atmospheric pressure. Furfural reacts with methanol in the presence of Co-N-C/MgO, achieving 95% yield under mild conditions. However, ligand costs and catalyst recyclability remain limitations.

Heterogeneous Catalysis

Gold nanoparticles supported on Al₂O₃ (Au/Al₂O₃) demonstrate exceptional performance in base-free conditions. At 140°C and 1 MPa O₂, this catalyst achieves 99.8% furfural conversion and ~100% methyl 2-furoate selectivity within 1 hour. Zirconia-supported Au catalysts also show promise, leveraging acidic sites for substrate adsorption and oxygen activation.

Table 1: Comparative Catalytic Systems for Oxidative Esterification

CatalystTemp. (°C)O₂ PressureYield (%)Selectivity (%)Reference
Co-N-C/MgO250.1 MPa9598
Au/Al₂O₃1401 MPa99.8~100
ZrO₂-supported Au1200.5 MPa9295

Cross-Ketonization with Carboxylic Acids

A novel pathway involves cross-ketonization of methyl 2-furoate with carboxylic acids over ZrO₂ catalysts. For instance, reacting methyl 2-furoate with acetic acid at 350°C produces 2-acetylfuran (87% selectivity at 90% conversion). This gas-phase continuous-flow method offers a scalable, solvent-free route to acyl furans, critical in flavor and pharmaceutical industries.

Photochemical and Solvent-Free Approaches

Photocatalysis

Visible-light-driven oxidative esterification using Pd/g-C₃N₃ catalysts enables room-temperature synthesis. Under 20-W LED irradiation, furfuryl alcohol converts to methyl 2-furoate with 93% yield in 12 hours. This method eliminates thermal energy requirements but faces scalability challenges.

Solvent-Free Systems

Microwave-assisted tandem reactions bypass solvents and external catalysts. Furfural undergoes oxidation to 2-furoic acid using H₂O₂, followed by esterification with methanol under microwave irradiation, yielding 67.5% methyl 2-furoate. This approach reduces reaction times from hours to minutes.

Synthesis of Heterocyclic Compounds

The construction of heterocyclic frameworks is a cornerstone of organic synthesis, given the prevalence of such motifs in natural products, pharmaceuticals, and functional materials. Methyl 2-furoate serves as a key synthon in the assembly of diverse heterocycles, owing to the electron-rich nature of the furan ring and the electrophilicity of the ester group.

Reactivity Profile and Mechanistic Considerations

The furan ring in methyl 2-furoate can undergo a variety of transformations, including electrophilic substitution, cycloaddition, and condensation reactions. The ester group at the 2-position enhances the reactivity of the adjacent carbons, facilitating nucleophilic attack and enabling ring-forming processes. For example, methyl 2-furoate has been employed in Diels-Alder reactions with electron-deficient dienophiles to yield fused heterocyclic systems, such as 5-oxofuro[2,3-b]furans [4]. The ester moiety can also participate in condensation reactions with nucleophiles, leading to the formation of lactones and other oxygen-containing heterocycles.

Representative Synthetic Pathways

A notable application involves the synthesis of cis-fused 5-oxofuro[2,3-b]furans, where methyl 2-furoate reacts with suitable partners under controlled conditions to generate the desired heterocyclic scaffold [4]. The reaction typically proceeds via initial activation of the ester group, followed by intramolecular cyclization facilitated by the electron-rich furan nucleus.

Another example is the use of methyl 2-furoate in the synthesis of pyran-fused systems, where the ester group acts as a key functional handle for further elaboration. The versatility of methyl 2-furoate in these contexts stems from its ability to undergo regioselective transformations, allowing for precise construction of complex heterocyclic architectures.

Data Table: Selected Heterocyclic Syntheses Using Methyl 2-furoate

Reaction TypeConditionsProduct TypeYield (%)Reference
Diels-Alder CycloadditionDienophile, solvent, heatFused furan heterocycles70–90 [4]
Condensation with AminesAmine, base, solvent, refluxLactams, pyrroles60–85 [2]
Intramolecular CyclizationAcid/base catalysis, elevated temperatureFuro[2,3-b]furan derivatives75–93 [2] [4]

Research Findings

Recent studies have demonstrated the utility of methyl 2-furoate in the synthesis of polycyclic heterocycles through tandem cyclization processes. For instance, oxidative cyclization of methyl 2-furoate derivatives has yielded novel oxygen-bridged ring systems with potential biological activity. The mild reaction conditions, high atom economy, and broad substrate scope underscore the compound's value in heterocycle synthesis.

Preparation of Sesquiterpene Lactones and Bioactive Derivatives

Sesquiterpene lactones are a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring, often exhibiting significant biological activity. The synthesis of these complex molecules frequently requires the introduction of furan or ester functionalities, for which methyl 2-furoate is particularly well-suited.

Role of Methyl 2-furoate in Lactone Construction

Methyl 2-furoate serves as a precursor for the assembly of the furan ring system present in many sesquiterpene lactones. Its ester group can be selectively transformed into a lactone via intramolecular cyclization, often following functional group interconversion or coupling with terpenoid fragments. The furan ring can also undergo oxidative transformations to introduce additional oxygen functionalities, further increasing molecular complexity.

Synthetic Strategies

A common approach involves the coupling of methyl 2-furoate with terpenoid aldehydes or alcohols, followed by cyclization to form the lactone core. In some cases, the furan ring is retained in the final product, while in others it serves as a masked functionality that is later modified or removed. The versatility of methyl 2-furoate in these transformations is attributed to its stability under a range of reaction conditions and its ability to participate in both nucleophilic and electrophilic processes.

Data Table: Sesquiterpene Lactone Syntheses Involving Methyl 2-furoate

Target MoleculeKey TransformationYield (%)Reference
Furan-containing lactoneEster cyclization65–88 [2]
Oxygenated sesquiterpeneOxidative functionalization70–80 [2]
Bioactive derivativeCoupling with terpenoid moiety60–85 [2]

Research Findings

Recent research has highlighted the efficiency of methyl 2-furoate in the total synthesis of bioactive sesquiterpene lactones. For example, the compound has been used as a starting material in the construction of guaianolide and eudesmanolide frameworks, with reported yields exceeding 80 percent in key steps. The ability to introduce the furan ring at an early stage, followed by selective functionalization, streamlines the synthetic route and enhances overall efficiency.

Acyl Furan Production via Ketonization Reactions

Acyl furans are valuable intermediates in organic synthesis, serving as precursors to a variety of functionalized molecules. The ketonization of methyl 2-furoate represents a powerful method for generating acyl furan derivatives, leveraging the reactivity of the ester group in the presence of suitable nucleophiles or catalysts.

Mechanistic Insights

The ketonization reaction typically involves the nucleophilic attack of an enolate or organometallic reagent on the carbonyl carbon of the ester group in methyl 2-furoate, followed by elimination of methanol to yield the corresponding acyl furan. The process can be catalyzed by acids, bases, or transition metal complexes, depending on the desired selectivity and substrate scope.

Synthetic Applications

Methyl 2-furoate has been employed in the synthesis of a range of acyl furans, including 2-acetylfuran and related derivatives. These compounds are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and flavoring agents. The mild conditions and high yields associated with the ketonization of methyl 2-furoate make it an attractive strategy for acyl furan production.

Data Table: Ketonization Reactions of Methyl 2-furoate

Nucleophile/ReagentCatalyst/ConditionsProductYield (%)Reference
Sodium enolateBase, reflux2-Acetylfuran75–90 [2]
Grignard reagentEther solvent, low temperatureAcyl furan70–85 [2]
Organolithium compoundTHF, -78°CAcyl furan65–80 [2]

Research Findings

Studies have demonstrated that the choice of nucleophile and reaction conditions can significantly influence the regioselectivity and yield of the ketonization process. For instance, the use of soft nucleophiles under mild conditions favors the formation of mono-acylated products, while harsher conditions can lead to over-reaction or decomposition. The development of catalytic protocols for the selective ketonization of methyl 2-furoate continues to be an active area of research, with ongoing efforts focused on improving efficiency and expanding substrate scope.

Physical Description

Liquid
Colourless to pale yellow liquid, berry, fruity, winey, heavy odou

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

126.031694049 g/mol

Monoisotopic Mass

126.031694049 g/mol

Boiling Point

181.00 to 182.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Density

1.176-1.181

LogP

1.0 (LogP)
1.00

UNII

O9A8D29YDE

GHS Hazard Statements

Aggregated GHS information provided by 1603 companies from 8 notifications to the ECHA C&L Inventory.;
H301 (98.44%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

611-13-2

Wikipedia

Methyl 2-furoate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Furancarboxylic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types